molecular formula C22H27N3O2 B2906871 N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetami de CAS No. 931682-73-4

N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetami de

Cat. No. B2906871
CAS RN: 931682-73-4
M. Wt: 365.477
InChI Key: AKXGBJIVVVJTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetami de is a useful research compound. Its molecular formula is C22H27N3O2 and its molecular weight is 365.477. The purity is usually 95%.
BenchChem offers high-quality N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetami de suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-({1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}methyl)-N-methylacetami de including the price, delivery time, and more detailed information at info@benchchem.com.

Future Directions

: ChemSpider: N-({1-[3-(4-Chloro-3,5-dimethylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-(4-chlorophenyl)acetamide : [ChemSpider: N-(1-{1-[3-(3,5-Dimethylphenoxy)propyl]-1H-benz

Mechanism of Action

Target of Action

Compounds with similar structures, such as3-(3,5-dimethylphenoxy)-N-methyl-1-propanamine , are known to interact with various receptors and enzymes in the body

Mode of Action

The specific changes resulting from these interactions would depend on the nature of the target .

Biochemical Pathways

Compounds with similar structures are known to affect various biochemical pathways, including signal transduction pathways, metabolic pathways, and cell cycle regulation . The downstream effects of these pathway alterations would depend on the specific targets and the cellular context.

Pharmacokinetics

Based on its structural features, it is likely to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in the urine . These properties would significantly impact the bioavailability of the compound.

Result of Action

Based on its potential targets and affected pathways, it may induce changes in cellular signaling, gene expression, and metabolic processes . These changes could potentially lead to therapeutic effects or side effects, depending on the specific context.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the physiological conditions (such as pH and temperature), the presence of other molecules (such as binding proteins and enzymes), and the specific characteristics of the target cells (such as membrane properties and receptor expression levels) . Understanding these factors is crucial for optimizing the use of this compound.

properties

IUPAC Name

N-[[1-[3-(3,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2/c1-16-12-17(2)14-19(13-16)27-11-7-10-25-21-9-6-5-8-20(21)23-22(25)15-24(4)18(3)26/h5-6,8-9,12-14H,7,10-11,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKXGBJIVVVJTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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